molecular formula C26H16N2O4S B8653680 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione CAS No. 66012-15-5

1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione

Cat. No.: B8653680
CAS No.: 66012-15-5
M. Wt: 452.5 g/mol
InChI Key: STDPCQZORQLZPO-UHFFFAOYSA-N
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Description

1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, in particular, features a nitroaniline group and a phenylsulfanyl group attached to the anthracene-9,10-dione core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of a nitro group to aniline to form 4-nitroaniline.

    Sulfurization: Introduction of a phenylsulfanyl group to anthracene-9,10-dione.

    Coupling Reaction: Coupling of 4-nitroaniline with the phenylsulfanyl-anthracene-9,10-dione under suitable conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The anthraquinone core can be reduced to anthracene.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione.

Scientific Research Applications

1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways involving anthraquinones.

    Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.

    Industry: Use in the production of dyes and pigments due to its anthraquinone core.

Mechanism of Action

The mechanism of action of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitroaniline and phenylsulfanyl groups could play roles in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with an amino group instead of a nitro group.

    1-(4-Nitroanilino)-5-(methylsulfanyl)anthracene-9,10-dione: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is unique due to the combination of its functional groups, which may impart distinct chemical reactivity and physical properties compared to other anthraquinones.

Properties

CAS No.

66012-15-5

Molecular Formula

C26H16N2O4S

Molecular Weight

452.5 g/mol

IUPAC Name

1-(4-nitroanilino)-5-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C26H16N2O4S/c29-25-20-9-5-11-22(33-18-6-2-1-3-7-18)24(20)26(30)19-8-4-10-21(23(19)25)27-16-12-14-17(15-13-16)28(31)32/h1-15,27H

InChI Key

STDPCQZORQLZPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.87 parts of 1-bromo-5-phenylmercaptoanthraquinone (melting point 191°-193°), 4.32 parts of 4-nitroaniline, 2.5 parts of sodium carbonate, 58 parts of o-dichlorobenzene, 6 parts of toluene and a solution of 0.4 part of copper-I iodide in 1.5 parts of pyridine is heated to the boil (160°-165°) for 24 hours, whilst stirring. The water which is liberated in the course of the reaction is separated off by means of a water separator. After stirring for 3 hours at 20°, the reaction product is filtered off, washed in portions with a little o-dichlorobenzene, then with methanol and also with water and finally heated to the boil with 5% strength hydrochloric acid. After filtering, washing and drying, 9.03 parts, that is to say 80% of theory, of 1-(4'-nitrophenylamino)-5-phenylmercaptoanthraquinone with a melting point of 242°-244° are obtained. The properties of this compound are completely identical to those of the colorant obtained according to Example 1.
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